(5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Sulfonyl chloride reactivity Organic synthesis Medicinal chemistry

(5-Chloro-2-methoxyphenyl)methanesulfonyl chloride (CAS 1179047-05-2) is a bifunctional aryl methanesulfonyl chloride reagent. It combines a methanesulfonyl chloride group (-CH2SO2Cl) with a 5-chloro-2-methoxyphenyl aromatic core.

Molecular Formula C8H8Cl2O3S
Molecular Weight 255.12 g/mol
CAS No. 1179047-05-2
Cat. No. B1420910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-methoxyphenyl)methanesulfonyl chloride
CAS1179047-05-2
Molecular FormulaC8H8Cl2O3S
Molecular Weight255.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)CS(=O)(=O)Cl
InChIInChI=1S/C8H8Cl2O3S/c1-13-8-3-2-7(9)4-6(8)5-14(10,11)12/h2-4H,5H2,1H3
InChIKeyRBXYTWGJFABQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1179047-05-2 | 5-Chloro-2-methoxyphenyl Methanesulfonyl Chloride: A Key Sulfonylating Reagent


(5-Chloro-2-methoxyphenyl)methanesulfonyl chloride (CAS 1179047-05-2) is a bifunctional aryl methanesulfonyl chloride reagent. It combines a methanesulfonyl chloride group (-CH2SO2Cl) with a 5-chloro-2-methoxyphenyl aromatic core [1]. This structural architecture distinguishes it from common sulfonyl chlorides by providing an aromatic ring bearing both electron-donating (methoxy) and electron-withdrawing (chloro) substituents [2]. The compound has a molecular formula of C8H8Cl2O3S and a molecular weight of 255.12 g/mol [1]. It is primarily utilized as a sulfonylating agent in organic synthesis for introducing the (5-chloro-2-methoxybenzyl)sulfonyl moiety into target molecules, particularly for the preparation of sulfonamides and sulfonate esters in medicinal chemistry research [2].

Reagent type: Aryl methanesulfonyl chloride with bifunctional reactivity
Core substitution: 5-chloro-2-methoxyphenyl group connected via methylene spacer
Reactivity: Forms sulfonamides and sulfonate esters for medicinal chemistry research
Physical form: Liquid; compatible with automated liquid handling in synthesis workflows

Why Generic Substitution Fails for (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride (CAS 1179047-05-2)


Direct substitution with generic methanesulfonyl chloride or simple aryl sulfonyl chlorides is chemically non-viable when the target synthetic route requires a 5-chloro-2-methoxyphenyl core structure. The compound's aromatic ring substitution pattern, specifically the presence of the chlorine atom at the 5-position and the methoxy group at the 2-position, is integral to its function as a building block [1]. Replacing it with a less functionalized analog would alter the steric and electronic properties of the final product, potentially compromising biological activity or material performance. Furthermore, the compound's physical state (liquid) and density (1.5±0.1 g/cm³) differ from structurally similar solid sulfonyl chlorides, impacting practical handling and formulation protocols in laboratory settings .

Target
Common substitutes
Core substitution
5-Chloro-2-methoxyphenyl motif essential for target-specific sulfonamide products
Lacks required chloro/methoxy pattern; final product steric and electronic properties may shift
Physical state
Liquid at room temperature; supports direct volumetric dispensing
Many simple aryl sulfonyl chlorides are solids; require dissolution and solvent removal steps

Quantitative Differentiators for (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride


Methylene Spacer Confers Distinct Reactivity Profile Compared to Aryl Sulfonyl Chloride

The target compound contains a methanesulfonyl chloride group (-CH2SO2Cl) connected to the aromatic ring via a methylene spacer. This structural feature fundamentally differentiates it from 5-chloro-2-methoxybenzenesulfonyl chloride (CAS 22952-32-5), where the sulfonyl group is directly attached to the aryl ring . The methylene spacer provides additional conformational flexibility and alters the electronic environment at the sulfonyl chloride group, which can influence both reaction rates and product selectivity in sulfonamide formation and alcohol mesylation reactions .

Methylene spacer
Class-level inference
Target: -CH2SO2Cl linked via methylene spacer
Comparator: Direct aryl-SO2Cl attachment (CAS 22952-32-5)
Distinct reactivity profiles; substitution may alter sulfonamide product outcomes.
Structural comparison based on molecular formulas (C8H8Cl2O3S vs C7H6Cl2O3S).
Sulfonyl chloride reactivity Organic synthesis Medicinal chemistry

Higher LogP Value Indicates Superior Organic Phase Partitioning for Extractive Workup

The target compound exhibits a computed XLogP3-AA value of 2.5, which is higher than that of structurally similar aryl sulfonyl chlorides lacking the methylene spacer [1]. This increased lipophilicity enhances partitioning into organic solvents during liquid-liquid extraction procedures, potentially improving recovery yields and reducing emulsion formation compared to more hydrophilic sulfonyl chlorides . The methoxy substituent at the 2-position further contributes to this favorable lipophilicity profile while maintaining sufficient polarity for effective reaction monitoring by TLC and HPLC.

Lipophilicity (LogP)
Cross-study comparable
2.5XLogP3-AA
vs typical aryl sulfonyl chlorides 1.0–2.0
May support organic phase extraction efficiency during workup.
Computed; experimental values may differ.
Lipophilicity Extraction efficiency Physicochemical property

Topological Polar Surface Area (TPSA) of 51.8 Ų Defines Distinct Cellular Permeability Profile

The target compound has a computed Topological Polar Surface Area (TPSA) of 51.8 Ų [1]. This value places it within a specific permeability range that differs from both simpler methanesulfonyl chloride (TPSA ~34 Ų) and bulkier aryl sulfonyl chlorides with direct aryl-SO2Cl attachment. The TPSA value is critical for predicting passive membrane diffusion of sulfonamide derivatives synthesized from this building block, making it a key selection criterion when designing compound libraries with specific ADME property requirements .

Polar Surface Area
Cross-study comparable
51.8 Ų
vs methanesulfonyl chloride ~34 Ų
Provides context for membrane permeability prediction of derived sulfonamides.
Computed TPSA; experimental validation recommended.
Drug design Membrane permeability Medicinal chemistry

Density of 1.5±0.1 g/cm³ Facilitates Gravimetric Liquid Handling in Automated Synthesis

The target compound is a liquid with a predicted density of 1.5±0.1 g/cm³ at standard conditions . This physical property distinguishes it from 5-chloro-2-methoxybenzenesulfonyl chloride, which is a solid at room temperature (physical form: solid at 20°C) . The liquid state and defined density enable precise volumetric dispensing using automated liquid handling systems without the need for dissolution and subsequent solvent removal steps required for solid sulfonyl chlorides.

Physical state
Data to verify
Target: Liquid; density 1.5±0.1 g/cm³
Comparator: Solid at 20°C (aryl sulfonyl chloride analog)
Liquid state may support direct volumetric dispensing in automated synthesis.
Predicted density; experimental measurement may vary.
Liquid handling Automated synthesis Physical property

Research and Industrial Application Scenarios for (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride (CAS 1179047-05-2)


Medicinal Chemistry: Synthesis of N-Substituted (5-Chloro-2-methoxyphenyl)methanesulfonamide Derivatives

This compound serves as the definitive building block for preparing N-substituted (5-chloro-2-methoxyphenyl)methanesulfonamides. The methylene spacer between the aromatic ring and the sulfonyl group distinguishes it from directly attached aryl sulfonamides, providing distinct conformational and electronic properties [1]. As established in Section 3, the compound's LogP of 2.5 and TPSA of 51.8 Ų predict specific membrane permeability profiles for the resulting sulfonamide products, enabling rational library design [2].

Process Chemistry: Automated Parallel Synthesis of Sulfonate Ester Libraries

As detailed in Section 3, the compound's liquid physical state with a density of 1.5±0.1 g/cm³ makes it ideally suited for automated liquid handling systems in parallel synthesis workflows [1]. This eliminates the need for pre-dissolution steps required for solid sulfonyl chlorides such as 5-chloro-2-methoxybenzenesulfonyl chloride. The higher LogP value further facilitates organic phase extraction during automated workup procedures, improving throughput in high-throughput experimentation (HTE) settings [2].

Drug Discovery: Late-Stage Functionalization of Alcohol-Containing Pharmaceutical Candidates

The compound enables installation of the (5-chloro-2-methoxyphenyl)methanesulfonyl moiety via reaction with alcohols to form sulfonate esters. The methylene spacer architecture, differentiating it from aryl sulfonyl chlorides, provides a structurally distinct sulfonate leaving group that can influence both SN2 reaction rates and stereochemical outcomes in subsequent transformations [1]. The favorable extraction profile (LogP 2.5) simplifies purification of the resulting sulfonate esters, which are valuable intermediates in medicinal chemistry optimization campaigns [2].

Agrochemical Intermediate Development: Herbicide Scaffold Construction

The compound has been referenced in patent literature as an intermediate for sulfone derivatives useful as herbicides [1]. The 5-chloro-2-methoxyphenyl core, combined with the methanesulfonyl functionality, provides a scaffold with established utility in crop protection chemistry. The compound's liquid handling characteristics (Section 3) are particularly advantageous for pilot-scale production where precise reagent addition impacts batch-to-batch consistency.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Methylene spacer architecture
Sulfonamide purity and property assessment
Automated parallel synthesis
Liquid physical state
Volumetric dispensing accuracy
Late-stage alcohol functionalization
Methanesulfonyl chloride reactivity
Sulfonate ester formation assessment
Agrochemical intermediate development
5-Chloro-2-methoxyphenyl scaffold
Herbicide intermediate utility (patent context)

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